molecular formula C7H3F4NO3 B3048969 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene CAS No. 1887-73-6

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene

Cat. No.: B3048969
CAS No.: 1887-73-6
M. Wt: 225.1 g/mol
InChI Key: HIOCAQUUJNGLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene typically involves the nitration of 1,2,4,5-tetrafluoro-3-methoxybenzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction typically requires a strong base and elevated temperatures.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorinated aniline derivative, while reduction of the nitro group would produce a fluorinated aniline .

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins due to the strong electron-withdrawing effects of fluorine, which can influence the compound’s overall electronic properties .

Comparison with Similar Compounds

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene can be compared with other fluorinated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and development .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOCAQUUJNGLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401350
Record name 2,3,5,6-tetrafluoro-4-methoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1887-73-6
Record name 2,3,5,6-tetrafluoro-4-methoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of pentafluoronitrobenzene was dissolved in 400 ml of dry methanol. Thereto was dropwise added, with ice-cooling, a solution of 13.95 g of sodium methoxide dissolved in 50 ml of dry methanol. A reaction was allowed to take place at room temperature for 2 hours. The reaction mixture was concentrated to a volume of about ⅓ under vacuum. The residue was poured into 500 ml of water. The organic layer was extracted with 300 ml of ether. The ether layer was washed with an aqueous sodium chloride solution and dried over MgSO4. The resulting solution was subjected to vacuum distillation to remove the solvent. The residue was subjected to vacuum distillation (96 to 97° C./0.35 mmHg (47 Pa)) to obtain 38 g of 2,3,5,6-tetrafluoro-4-methoxynitrobenzene (yield: 72%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
13.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Reactant of Route 5
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene
Reactant of Route 6
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.